Ethyl 4-((4-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H22FN5O6S and its molecular weight is 503.51. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((4-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
The compound , due to its complex structure incorporating elements like the 1,3,4-oxadiazole ring, piperazine, and sulfonyl groups, has been the subject of research focusing on its synthesis and potential biological activities. Studies have highlighted the process of synthesizing related compounds and evaluating their biological effects, particularly in terms of antimicrobial and anticancer activities.
Microwave-Assisted Synthesis for Biological Activities : A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of molecules containing similar structural moieties, focusing on their antimicrobial, antilipase, and antiurease activities. Some synthesized compounds showed good to moderate activity against microorganisms, with specific compounds exhibiting antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anticancer Potential of Piperazine-Oxadiazole Hybrids : Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids by Rehman et al. (2018) demonstrated their promising anticancer capabilities. Compounds from this study showed strong anticancer activity relative to doxorubicin, indicating potential for further therapeutic exploration (Rehman et al., 2018).
Antimicrobial and Anthelmintic Activities : The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, as investigated by Sanjeevarayappa et al. (2015), revealed its moderate anthelmintic and poor antibacterial activities, contributing valuable data on the biological applications of such compounds (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
GyrB Inhibitors Against Mycobacterium tuberculosis : A study on ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated their efficacy as GyrB ATPase inhibitors, showing activity against Mycobacterium tuberculosis, with notable inhibition rates and minimal cytotoxicity, suggesting their potential as novel therapeutic agents (Jeankumar et al., 2013).
Antibacterial Studies of Quinolone Derivatives : Patel, Patel, and Chauhan (2007) synthesized quinolone derivatives with modifications at the C-3 and C-7 positions, showing antibacterial activity against various strains, highlighting the structural versatility and potential of such compounds in antimicrobial applications (Patel, Patel, & Chauhan, 2007).
properties
IUPAC Name |
ethyl 4-[4-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O6S/c1-2-33-22(30)27-11-13-28(14-12-27)35(31,32)18-9-5-15(6-10-18)19(29)24-21-26-25-20(34-21)16-3-7-17(23)8-4-16/h3-10H,2,11-14H2,1H3,(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYSSJSEARDGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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